methyl N-amino-N-(3-chloro-4-methylphenyl)carbamate
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Overview
Description
Methyl N-amino-N-(3-chloro-4-methylphenyl)carbamate is an organic compound with the molecular formula C9H10ClNO2. It is a carbamate ester, which is a class of compounds known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-amino-N-(3-chloro-4-methylphenyl)carbamate typically involves the reaction of 3-chloro-4-methylaniline with methyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and yields the desired carbamate ester .
Industrial Production Methods
In industrial settings, the production of carbamate esters often involves the use of phosgene or its derivatives. due to the hazardous nature of phosgene, alternative methods have been developed. One such method involves the use of dimethyl carbonate as a safer and more environmentally friendly reagent. The reaction is catalyzed by metal catalysts, such as iron-chrome catalysts, and is carried out at elevated temperatures .
Chemical Reactions Analysis
Types of Reactions
Methyl N-amino-N-(3-chloro-4-methylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Methyl N-amino-N-(3-chloro-4-methylphenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl N-amino-N-(3-chloro-4-methylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes. The carbamate group can form covalent bonds with the active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, depending on the enzyme targeted .
Comparison with Similar Compounds
Similar Compounds
- 4-(Methylthio)phenyl N-(3-chloro-4-methylphenyl)carbamate
- 3-Methyl-4-nitrophenyl N-(3-chloro-2-methylphenyl)carbamate
Uniqueness
Methyl N-amino-N-(3-chloro-4-methylphenyl)carbamate is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with biological targets. The presence of both the chloro and methyl groups on the phenyl ring can enhance its binding affinity to certain enzymes, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C9H11ClN2O2 |
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Molecular Weight |
214.65 g/mol |
IUPAC Name |
methyl N-amino-N-(3-chloro-4-methylphenyl)carbamate |
InChI |
InChI=1S/C9H11ClN2O2/c1-6-3-4-7(5-8(6)10)12(11)9(13)14-2/h3-5H,11H2,1-2H3 |
InChI Key |
NRFQIRJWMCRQRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C(=O)OC)N)Cl |
Origin of Product |
United States |
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